molecular formula C15H16BrN3O3S B2909098 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448044-33-4

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2909098
CAS No.: 1448044-33-4
M. Wt: 398.28
InChI Key: DGRWUJAKKLNXNZ-UHFFFAOYSA-N
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Description

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a sophisticated chemical reagent designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged structures: a piperidine ring, a pyrazine heterocycle, and a sulfonyl linker. These features make it a valuable intermediate for constructing novel bioactive molecules. The piperazine and piperidine moieties are among the most frequently used heterocycles in FDA-approved pharmaceuticals, often employed to optimize the physicochemical properties of a lead compound or to serve as a core scaffold for presenting key pharmacophoric groups . The presence of the (4-bromophenyl)sulfonyl group is a common feature in compounds investigated for various therapeutic areas, including as modulators of protein receptors . Meanwhile, the pyrazine heterocycle contributes to molecular diversity and is explored for its potential in antifungal applications among other biological activities . This product is intended for use as a building block in the synthesis of potential protease inhibitors, kinase inhibitors, and receptor modulators. It is provided for research and development purposes only. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-12-1-3-14(4-2-12)23(20,21)19-9-5-13(6-10-19)22-15-11-17-7-8-18-15/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWUJAKKLNXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenylsulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the pyrazine ring: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenylsulfonyl group or other parts of the molecule.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Compound ID Substituent on Sulfonyl Group Yield (%) Molecular Formula Reference
Target Compound 4-Bromophenyl - C₁₅H₁₅BrN₃O₃S -
2 () 3-Methyl-1H-pyrazol-4-yl - C₁₃H₁₈N₅O₃S
3 () 1H-Pyrazol-4-yl - C₁₂H₁₅N₅O₃S
8 () 3-Ethyl-5-methyl-1H-pyrazol-4-yl 77 C₁₆H₂₂N₅O₃S
9 () 5-Methyl-3-propyl-1H-pyrazol-4-yl 20 C₁₇H₂₄N₅O₃S
18 () 2,5-Difluorophenylmethyl - C₁₇H₁₇F₂N₃O₂S

Key Observations :

  • Yield Variability : Substituted pyrazole derivatives (e.g., compound 9 in ) show lower yields (20%) compared to bulkier substituents (e.g., compound 8: 77%), likely due to steric or electronic effects during sulfonamide formation .

Key Observations :

  • Pyrazole vs. Pyrazine : Pyrazole-containing analogs (–2) often exhibit divergent activity profiles compared to pyrazine-based compounds, possibly due to differences in hydrogen-bonding capacity or steric bulk .
  • Sulfonyl Group Role : The sulfonyl group enhances binding affinity to enzymatic pockets, as seen in tyrosine kinase inhibitors () .

Physicochemical Properties

Solubility and Stability :

  • Analogs synthesized in THF (–2) are typically isolated as white solids, suggesting moderate polarity and aqueous solubility .
  • The 4-bromophenyl group may reduce solubility compared to non-halogenated analogs but improve membrane permeability due to lipophilicity.

Crystallographic Data :

  • Compounds like 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine () exhibit C–H···O/F interactions, stabilizing crystal lattices . Similar interactions are expected in the target compound, influencing solid-state stability.

Biological Activity

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazine ring and a bromophenylsulfonyl-piperidine moiety. This combination suggests potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition.

  • Molecular Formula : C15H16BrN3O3S
  • Molecular Weight : 398.3 g/mol
  • Structure : The compound features a piperidine ring linked to a pyrazine via an ether bond, with a sulfonyl group attached to the piperidine.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Bromophenylsulfonyl Group : Sulfonylation reactions using sulfonyl chlorides.
  • Attachment of Pyrazine Ring : Nucleophilic substitution reactions involving the piperidine derivative and a pyrazine derivative .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various pathogens, revealing minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal

Additionally, these compounds have shown efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values as low as 2.14 µM for AChE inhibition, indicating strong potential as therapeutic agents for conditions like Alzheimer's disease .

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase2.14Thiourea (21.25 µM)
Urease1.13Thiourea (21.25 µM)

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors. The bromophenylsulfonyl group may inhibit enzyme activity, while the piperidine moiety contributes to binding affinity and selectivity towards biological targets .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Evaluation : A study assessed various derivatives for their antimicrobial properties, finding notable activity against multiple bacterial strains with promising MIC values .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted that compounds bearing the piperidine nucleus show significant potential in treating neurodegenerative diseases due to their ability to inhibit AChE effectively .

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